(1R)-3-amino-1-cyclopropylpropan-1-ol
Description
Significance of Chiral Amino Alcohols as Versatile Synthetic Intermediates
Chiral amino alcohols are fundamental structural motifs found in a vast array of pharmaceuticals, agrochemicals, and natural products. westlake.edu.cn Their importance stems from the two vicinal stereogenic centers bearing hydroxyl and amino groups, which can interact with biological targets through hydrogen bonding and other non-covalent interactions. These functional groups also provide convenient handles for further chemical modification.
The chiral β-amino alcohol framework, in particular, is a prevalent synthon in the synthesis of bioactive molecules. nih.govfrontiersin.org Beyond their role as components of biologically active molecules, chiral amino alcohols are crucial as chiral ligands and auxiliaries in asymmetric catalysis, facilitating the stereoselective synthesis of other chiral compounds. westlake.edu.cnalfa-chemistry.com The development of efficient synthetic methods for these compounds is an active area of research, with approaches ranging from classical resolutions to modern catalytic asymmetric reactions. westlake.edu.cnnih.gov Traditional methods often face limitations, prompting the need for novel strategies to construct these valuable scaffolds from readily available starting materials. westlake.edu.cn
Unique Stereochemical and Conformational Properties of Cyclopropane (B1198618) Ring Systems in Molecular Design
The cyclopropane ring is the smallest carbocyclic system, and its unique geometry imparts a distinct set of chemical and physical properties. nbinno.com The carbon-carbon bond angles in the planar, triangular structure are constrained to 60°, a significant deviation from the ideal 109.5° tetrahedral angle. libretexts.orglibretexts.org This deviation results in substantial angle strain and torsional strain, as the carbon-carbon bonds are fully eclipsed. libretexts.orglibretexts.orgjove.com The high ring strain weakens the C-C bonds compared to their acyclic counterparts and leads to unusual "bent" or "banana" bonds, where the electron density is concentrated outside the internuclear axis. jove.commaricopa.edu This feature gives the cyclopropane ring some olefin-like character. nbinno.com
In the context of molecular design, particularly in medicinal chemistry, these properties are highly advantageous:
Conformational Rigidity : The inflexible nature of the cyclopropane ring allows chemists to lock the conformation of a molecule. nbinno.com This precise control over the spatial arrangement of functional groups can enhance binding affinity and selectivity for biological targets like enzymes and receptors. nbinno.com
Metabolic Stability : The cyclopropane motif is generally more resistant to metabolic degradation pathways, such as oxidation, compared to more flexible aliphatic chains. nbinno.com This can lead to an improved pharmacokinetic profile for a drug, including a longer half-life. nbinno.com
Three-Dimensionality : The incorporation of a cyclopropane ring introduces a defined three-dimensional character into otherwise flat molecules, which is often beneficial for biological activity. bohrium.com
These attributes have led to the increasing prevalence of cyclopropane rings in drug discovery, where they are used to enhance potency, selectivity, and metabolic stability. bohrium.comrsc.org
Overview of (1R)-3-Amino-1-cyclopropylpropan-1-ol within the Context of Chiral Building Blocks
This compound is a specific stereoisomer belonging to the family of chiral cyclopropyl (B3062369) amino alcohols. As a chiral building block, it provides a scaffold containing three key structural elements: a stereocenter at the alcohol-bearing carbon (R-configuration), a basic amino group, and a rigid cyclopropyl moiety. This combination makes it a potentially valuable intermediate for the synthesis of more complex chiral molecules, particularly in the pharmaceutical industry. The defined stereochemistry is crucial, as the biological activity of enantiomers can differ significantly.
While detailed research findings specifically for the (1R) stereoisomer are not extensively documented in publicly available literature, its properties can be inferred from the parent compound, 3-amino-3-cyclopropyl-propan-1-ol.
Table 1: Physicochemical Properties of 3-Amino-3-cyclopropyl-propan-1-ol
| Property | Value |
| CAS Number | 683220-79-3 echemi.com |
| Molecular Formula | C6H13NO echemi.com |
| Molecular Weight | 115.17 g/mol echemi.com |
| Hydrogen Bond Donor Count | 2 echemi.com |
| Hydrogen Bond Acceptor Count | 2 echemi.com |
This interactive table summarizes the basic computed properties of the achiral parent compound.
The presence of the chiral center, the amino group, and the cyclopropyl ring makes this compound an attractive starting material for creating diverse molecular architectures with controlled stereochemistry and conformational rigidity.
Historical Context and Evolution of Synthetic Approaches to Chiral Cyclopropylamine (B47189) Derivatives
The synthesis of cyclopropylamines has been a significant area of research due to their prevalence in biologically active compounds. nih.gov The development of methods to prepare these compounds in an enantiomerically pure form has evolved considerably over time, moving from classical resolutions to highly sophisticated catalytic asymmetric methodologies.
Early and classical approaches often relied on the resolution of racemic mixtures or the use of chiral starting materials. A widely used classical method is the Curtius rearrangement of enantioenriched cyclopropylcarboxylic acids or amides. researchgate.netnih.gov This remains a common strategy for accessing chiral cyclopropylamines.
Over the years, established cyclopropanation methods were adapted to introduce a nitrogen functionality and to control stereochemistry. These include:
Simmons-Smith Reaction : This classical method for cyclopropanation has been adapted for the synthesis of cyclopropylamine precursors. nih.gov
Metal-Catalyzed Reactions of Diazo Compounds : The reaction of diazo compounds with olefins, catalyzed by transition metals like rhodium or copper, is a powerful method for forming cyclopropane rings. The development of chiral ligands for these catalysts has enabled highly enantioselective versions of this reaction. researchgate.net
Michael-Initiated Ring-Closure (MIRC) Reactions : This approach involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization to form the cyclopropane ring. The use of chiral catalysts or auxiliaries can render this process asymmetric. rsc.orgnih.govnih.gov
More recently, novel and specific methods have been developed that offer new pathways to these valuable compounds:
Kulinkovich Reaction : This titanium-mediated reaction, originally used for synthesizing cyclopropanols from esters, has been extended to amides and nitriles to produce cyclopropylamines. nih.govresearchgate.net
Enzymatic Resolutions and Desymmetrization : Biocatalysis, using enzymes like lipases, offers a green and highly selective method for resolving racemic cyclopropane derivatives or desymmetrizing prochiral substrates. researchgate.net
C-H Functionalization : Modern strategies involving the direct, metal-catalyzed functionalization of C-H bonds are emerging as a powerful tool for constructing complex molecules, including cyclopropylamine derivatives. nih.gov
Table 2: Summary of Key Synthetic Approaches to Chiral Cyclopropylamines
| Method | Description | Key Features |
| Curtius Rearrangement | Rearrangement of an acyl azide, derived from a carboxylic acid, to an isocyanate, which is then hydrolyzed to the amine. | A classical and reliable method starting from chiral cyclopropanecarboxylic acids. researchgate.netnih.gov |
| Asymmetric Cyclopropanation | Catalytic transfer of a carbene from a diazo compound to an alkene using a chiral transition metal catalyst. | High efficiency and enantioselectivity can be achieved with appropriate catalyst design. researchgate.net |
| MIRC Reactions | A Michael addition followed by intramolecular nucleophilic substitution to close the three-membered ring. | Versatile method amenable to organocatalysis and phase-transfer catalysis for stereocontrol. rsc.orgnih.gov |
| Kulinkovich Reaction | Titanium-mediated cyclopropanation of amides or nitriles using Grignard reagents. | Provides direct access to cyclopropylamines from readily available starting materials. nih.govresearchgate.net |
| Enzymatic Methods | Use of enzymes for kinetic resolution of racemic intermediates or asymmetric synthesis. | High enantioselectivity and mild reaction conditions. researchgate.net |
This interactive table provides a summary of major synthetic strategies for preparing chiral cyclopropylamines.
The continuous evolution of these synthetic methods highlights the enduring importance of chiral cyclopropylamines as synthetic targets and building blocks in organic chemistry.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H13NO |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
(1R)-3-amino-1-cyclopropylpropan-1-ol |
InChI |
InChI=1S/C6H13NO/c7-4-3-6(8)5-1-2-5/h5-6,8H,1-4,7H2/t6-/m1/s1 |
InChI Key |
ZUYFDEBXACJPLM-ZCFIWIBFSA-N |
Isomeric SMILES |
C1CC1[C@@H](CCN)O |
Canonical SMILES |
C1CC1C(CCN)O |
Origin of Product |
United States |
Synthetic Methodologies for 1r 3 Amino 1 Cyclopropylpropan 1 Ol and Its Stereoisomers
Enantioselective and Diastereoselective Synthesis Strategies
The synthesis of (1R)-3-amino-1-cyclopropylpropan-1-ol, a 1,3-amino alcohol, requires meticulous control over its stereochemistry. researchgate.net Strategies employed range from asymmetric catalysis, which uses small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product, to biocatalysis, which leverages the inherent selectivity of enzymes. nii.ac.jp
Asymmetric Catalysis Approaches for Chiral Induction
Asymmetric catalysis stands as a powerful tool for establishing the desired stereochemistry. This can be achieved by creating the chiral alcohol center through the reduction of a prochiral ketone or by forming the cyclopropane (B1198618) ring itself in a stereocontrolled manner.
A primary route to establishing the (R)-configuration at the carbinol center is the asymmetric hydrogenation of the corresponding prochiral ketone, 3-(protected-amino)-1-cyclopropylpropan-1-one. Ruthenium complexes featuring chiral diphosphine and diamine ligands have proven highly effective for the hydrogenation of various aryl, alkenyl, and cyclopropyl (B3062369) ketones. acs.orgnih.gov
Catalyst systems such as trans-[RuCl2(diphosphine)(diamine)] are shelf-stable precatalysts that exhibit high activity and enantioselectivity. nih.gov For a substrate like 3-amino-1-cyclopropylpropan-1-one, a catalyst system comprising a chiral diphosphine ligand (e.g., (S)-XylBINAP) and a chiral diamine ligand (e.g., (S,S)-DPEN) can facilitate the stereoselective addition of hydrogen to the carbonyl group, yielding the desired (1R)-alcohol with high enantiomeric excess (ee). acs.org The choice of ligands is critical for achieving high stereoselectivity, as their steric and electronic properties create a chiral pocket around the metal center that directs the approach of the substrate.
Table 1: Representative Performance of Ru-Based Catalysts in Asymmetric Hydrogenation of Ketones Data based on analogous ketone substrates.
| Catalyst System | Substrate Type | Solvent | S/C Ratio | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| RuCl₂( (S)-TolBINAP)((S,S)-DPEN) | Aromatic Ketone | 2-Propanol | 100,000 | >99 | 99 (R) |
| RuCl₂( (R)-XylBINAP)((R)-DAIPEN) | Cyclopropyl Ketone | Ethanol/Toluene (B28343) | 50,000 | 98 | 98 (S) |
S/C = Substrate-to-catalyst ratio. Data derived from studies on similar ketone structures. nih.govacs.org
Organocatalysis offers a metal-free alternative for stereocontrolled synthesis. Chiral secondary amines, such as diarylprolinol silyl (B83357) ethers, are effective catalysts for cascade reactions that can form functionalized cyclopropanes. organic-chemistry.orgunl.pt An approach could involve an asymmetric Michael-alkylation cascade between cyclopropylacrolein and a suitable nucleophile like a bromomalonate, catalyzed by a chiral prolinol derivative. This method constructs the cyclopropane ring while establishing stereocenters with high enantio- and diastereoselectivity. organic-chemistry.org
Alternatively, chiral phosphoric acids, a class of Brønsted acid organocatalysts, can activate imines or other precursors for enantioselective additions, providing another pathway to chiral amine-containing structures. rsc.org
The design of chiral ligands is central to the success of asymmetric catalysis. For molecules containing a cyclopropane ring, ligands that incorporate a rigid cyclopropyl backbone have been developed. A notable example is the phosphanyl-oxazoline (PHOX) ligand class. beilstein-journals.orgnih.gov These P,N-type ligands feature a modular design, allowing for fine-tuning of steric and electronic properties to optimize reactivity and selectivity for specific transformations. beilstein-journals.orgpnas.org
A novel class of PHOX ligands with a conformationally rigid cyclopropyl backbone has been synthesized and successfully applied in asymmetric reactions. beilstein-journals.orgnih.govresearchgate.net Such ligands could be employed in metal-catalyzed cyclopropanation reactions, for instance, the addition of a carbene to an appropriately functionalized alkene, to generate the cyclopropane ring of the target molecule with high enantioselectivity. nih.gov
Chiral Auxiliary-Mediated Syntheses and Auxiliary Removal
The use of a chiral auxiliary is a classic and robust strategy for controlling stereochemistry. In this approach, a prochiral starting material is covalently bonded to an enantiopure auxiliary. The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent reaction.
For the synthesis of this compound, a precursor acid could be coupled to a chiral amino alcohol, such as pseudoephedrine, to form an amide. The carbonyl group of this amide can then be reduced diastereoselectively. The resulting stereocenter is formed under the influence of the chiral auxiliary. Finally, the auxiliary is cleaved under mild conditions to release the desired chiral amino alcohol. Oxazolidinones are another class of widely used auxiliaries that can control the stereochemistry of aldol (B89426) reactions or alkylations before being removed. While effective, this method requires stoichiometric amounts of the auxiliary and additional steps for its attachment and removal. nii.ac.jp
Biocatalytic Transformations utilizing Enzymes for Stereoselective Access
Biocatalysis provides a highly selective and environmentally benign alternative to traditional chemical synthesis. mdpi.com Enzymes operate under mild conditions and can exhibit exquisite stereoselectivity, making them ideal for the synthesis of enantiopure pharmaceuticals. nih.govnih.gov
One biocatalytic strategy is the kinetic resolution of racemic 3-amino-1-cyclopropylpropan-1-ol (B1527078). In this process, an enzyme, typically a lipase (B570770), selectively catalyzes the acylation of one enantiomer, leaving the other unreacted. For example, lipase from Pseudomonas fluorescens could be used to acylate the (S)-enantiomer, allowing for the separation and isolation of the desired (1R)-enantiomer. nih.gov
A more direct approach is the asymmetric synthesis from a prochiral precursor using engineered enzymes. Amine dehydrogenases (AmDHs) and imine reductases (IREDs) are capable of catalyzing the reductive amination of ketones to produce chiral amines with very high enantiomeric excess. frontiersin.orgnih.gov A suitable precursor, 3-amino-1-cyclopropylpropan-1-one, could be converted directly to this compound using an engineered AmDH or IRED that exhibits the desired stereopreference. frontiersin.orgresearchgate.net This approach is highly efficient, often proceeding with near-perfect selectivity and high conversion rates. mdpi.com
Table 2: Representative Enzyme Classes for Asymmetric Synthesis of Chiral Amino Alcohols
| Enzyme Class | Reaction Type | Precursor | Key Advantages |
|---|---|---|---|
| Lipase | Kinetic Resolution | Racemic Amino Alcohol | High selectivity, mild conditions |
| Amine Dehydrogenase (AmDH) | Reductive Amination | Prochiral Ketone | High conversion, excellent ee, atom economy |
| Imine Reductase (IRED) | Reductive Amination | Prochiral Ketone | Broad substrate scope, high stereoselectivity |
Enzyme-Mediated Kinetic Resolutions
Enzymatic kinetic resolution (EKR) is a powerful technique that utilizes the stereoselectivity of enzymes to separate enantiomers from a racemic mixture. Lipases are the most commonly employed class of enzymes for this purpose, catalyzing the enantioselective acylation of one enantiomer of an alcohol, leaving the other unreacted. jocpr.com This difference in reaction rate allows for the separation of the acylated product from the unreacted alcohol enantiomer.
For a racemic mixture of 3-amino-1-cyclopropylpropan-1-ol, a lipase such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, can be used to selectively acylate the (1S)-enantiomer. mdpi.comresearchgate.net The reaction is typically performed in a non-aqueous solvent like toluene or hexane (B92381), with an acyl donor such as vinyl acetate. nih.gov The enzyme preferentially recognizes the (1S)-alcohol, transferring the acetyl group to it and forming (1S)-3-amino-1-cyclopropylpropyl acetate. The (1R)-alcohol remains largely unreacted. The resulting mixture of the (R)-alcohol and the (S)-acetate can then be separated using standard chromatographic techniques. The success of the resolution is determined by the conversion percentage and the enantiomeric excess (ee) of both the product and the remaining substrate. jocpr.com Optimal resolutions aim for approximately 50% conversion to achieve high ee for both components.
Factors influencing the efficiency of the resolution include the choice of enzyme, acyl donor, solvent, and temperature. mdpi.com Optimization of these parameters is crucial for achieving high enantioselectivity (E-value), which quantifies the enzyme's ability to discriminate between the two enantiomers. mdpi.com
| Enzyme | Substrate Type | Acyl Donor | Solvent | Temp (°C) | Conversion (%) | Product ee (%) | Reference |
|---|---|---|---|---|---|---|---|
| Novozym 435 (CALB) | 1-Phenylethyl amine | Methyl 1-phenylethyl carbonate | Toluene | 50 | ~50 | >99 | mdpi.com |
| Lipase from Candida rugosa | 1-(Isopropylamine)-3-phenoxy-2-propanol | Isopropenyl acetate | Toluene/[EMIM][BF4] | RT | 28.2 | 96.2 | mdpi.com |
| Amano Lipase PS | Aryltrimethylsilyl chiral alcohols | Vinyl acetate | Hexane | RT | ~50 | >99 | nih.gov |
Stereoselective Reductions and Aminations
Asymmetric synthesis provides a more direct route to this compound, avoiding the loss of 50% of the material inherent in kinetic resolutions. Key strategies include the stereoselective reduction of a ketone precursor and stereoselective amination.
Stereoselective Reduction: This approach typically involves the asymmetric reduction of a prochiral ketone, such as 3-(protected-amino)-1-cyclopropylpropan-1-one. Chiral catalysts, often transition metal complexes with chiral ligands or biocatalysts like engineered reductases, can deliver a hydride to one face of the carbonyl group, preferentially forming the (R)-alcohol. For instance, the reduction of β-hydroxy-N-sulfinyl imine products with reagents like catecholborane can provide syn-1,3-amino alcohol derivatives with high diastereoselectivity. nih.gov Similarly, biocatalytic reduction of ketones using recombinant enzymes expressed in microorganisms like E. coli can produce the corresponding (S)-secondary alcohols with high yield and enantiomeric excess. nih.gov
Stereoselective Amination: Reductive amination of a hydroxy ketone can establish the stereocenter at the amino group. Engineered amine dehydrogenases (AmDHs) have been developed for the asymmetric reductive amination of α-hydroxy ketones, providing chiral amino alcohols with excellent enantioselectivity (>99% ee). frontiersin.orgnih.gov While this specific substrate is an α-hydroxy ketone, the principle can be extended to other structures. Another advanced method involves the diastereoselective hydrogenation of enantioenriched β-hydroxy enamines over a palladium on carbon (Pd/C) catalyst, which furnishes syn-1,3-amino alcohols in high yields and diastereoselectivities. nih.gov This method has been applied to the synthesis of precursors for potent serotonin-norepinephrine-dopamine reuptake inhibitors, demonstrating its utility in producing complex chiral 1,3-amino alcohols. nih.gov
Resolution of Racemic Mixtures via Classical and Chromatographic Methods
Beyond enzymatic methods, racemic 3-amino-1-cyclopropylpropan-1-ol can be resolved using classical chemical techniques or preparative chromatography.
Classical Resolution: This method involves the reaction of the racemic amino alcohol with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org Common resolving agents for amines include chiral acids like (+)-tartaric acid, (S)-mandelic acid, or camphorsulfonic acid. wikipedia.org Due to their different physical properties, such as solubility, the diastereomeric salts can be separated by fractional crystallization. nih.govnih.gov Once a single diastereomer is isolated, the chiral resolving agent is removed, typically by acid-base extraction, to yield the desired enantiomerically pure amino alcohol. wikipedia.org The efficiency of this process depends heavily on the choice of resolving agent and crystallization solvent. nih.gov
Chromatographic Methods: Preparative chiral chromatography offers a direct method for separating enantiomers. The racemic mixture is passed through a column containing a chiral stationary phase (CSP). mdpi.com The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. mdpi.com This technique can be highly effective, providing both enantiomers with high purity, and is amenable to scale-up. skpharmteco.com The selection of the appropriate CSP and mobile phase is critical for achieving baseline separation of the enantiomers.
Total Synthesis Routes from Readily Available Starting Materials
The total synthesis of this compound can be achieved through multi-step sequences starting from simple, commercially available precursors. An efficient asymmetric synthesis is crucial for establishing the desired stereochemistry early in the process.
One notable route involves a tandem catalytic asymmetric aminovinylation/cyclopropanation procedure. nih.gov This method begins with the hydroboration of an N-tosyl substituted ynamide, followed by a boron-to-zinc transmetalation. The resulting β-amino alkenyl zinc reagent undergoes an enantioselective addition to cyclopropanecarboxaldehyde (B31225) in the presence of a chiral amino alcohol catalyst. The intermediate zinc β-alkoxy enamine can then undergo a one-pot tandem cyclopropanation to afford an amino cyclopropyl carbinol with three contiguous stereocenters, achieving good yields (72–82%) and high enantioselectivities (76–94% ee). nih.gov
Another conceptual approach could start with cyclopropyl methyl ketone. A Mannich-type reaction with formaldehyde (B43269) and a protected amine would introduce the aminomethyl group, yielding a β-aminoketone. Subsequent asymmetric reduction of the ketone, as described in section 2.1.3.2, would establish the (R)-stereocenter at the alcohol, followed by deprotection of the amine.
Development of Novel Synthetic Pathways and Methodological Advancements
Modern organic synthesis focuses on developing novel pathways that improve efficiency, selectivity, and atom economy. For the synthesis of chiral 1,3-amino alcohols like this compound, several innovative strategies have emerged.
Another novel approach is the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines. westlake.edu.cn This method utilizes a radical polar crossover strategy to achieve the modular synthesis of high-value chiral β-amino alcohols from readily available starting materials. This technique efficiently constructs the amino alcohol framework with adjacent chiral centers, addressing the significant challenge of controlling both chemical and stereochemical selectivity. westlake.edu.cn
Optimization of Reaction Conditions for Scalable Production in Research
Transitioning a synthetic route from a small-scale discovery lab to a larger, research-scale production requires careful optimization of reaction conditions to ensure safety, reproducibility, and efficiency. For the synthesis of this compound, key parameters for optimization include catalyst loading, reaction concentration, temperature, and purification methods.
In catalytic reactions, such as asymmetric reductions or enzymatic resolutions, minimizing the catalyst loading without compromising yield or enantioselectivity is a primary goal for reducing costs. Screening different solvents, or solvent systems (e.g., biphasic systems with ionic liquids), can enhance reaction rates, improve selectivity, and simplify product isolation. mdpi.com For example, in enzymatic resolutions, optimizing the enzyme concentration, substrate-to-acyl donor ratio, and reaction time is critical to achieving the desired 50% conversion for maximal ee of both components. nih.gov
Purification strategies must also be considered for scalability. Moving from chromatographic purification to crystallization-based methods, where possible, is often preferred for larger quantities as it is typically more cost-effective and generates less solvent waste. skpharmteco.com For classical resolutions, a systematic screening of resolving agents and solvents is necessary to identify conditions that provide a robust and high-yielding crystallization of the desired diastereomeric salt. nih.gov
Green Chemistry Principles Applied to the Synthesis of this compound
Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the process. sigmaaldrich.com
Prevention : Designing syntheses to minimize waste is paramount. skpharmteco.com One-pot and tandem reactions are excellent examples, as they eliminate the need for purification of intermediates, thereby reducing solvent use and material loss. nih.gov
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov Catalytic reactions, such as asymmetric hydrogenation, are inherently more atom-economical than methods that use stoichiometric chiral reagents.
Use of Catalysis : Biocatalysis (using enzymes) and chemocatalysis are preferred over stoichiometric reagents. ijnrd.org Enzymes operate under mild conditions (ambient temperature and pressure) in aqueous media, reducing energy consumption and avoiding harsh reagents. nih.gov
Safer Solvents and Auxiliaries : The use of hazardous solvents should be minimized or eliminated. researchgate.net Water is an ideal green solvent, and research into performing organic reactions in water is a key area of green chemistry. researchgate.net For enzymatic resolutions, the use of ionic liquids as co-solvents can offer a greener alternative to traditional volatile organic solvents. mdpi.com
Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure reduces energy requirements. ijnrd.org Biocatalytic methods are particularly advantageous in this regard.
Reduce Derivatives : Unnecessary derivatization (use of protecting groups) should be avoided as it adds steps to the synthesis and generates waste. nih.gov Developing highly selective catalysts that can operate on multifunctional molecules without the need for protection is a key goal.
By integrating these principles, the synthesis of this compound can be made more sustainable, cost-effective, and environmentally friendly.
Stereochemical Characterization and Purity Assessment of 1r 3 Amino 1 Cyclopropylpropan 1 Ol
Determination of Absolute Configuration
The unequivocal assignment of the absolute configuration at the chiral center of (1R)-3-amino-1-cyclopropylpropan-1-ol is fundamental. Several analytical techniques are employed to elucidate the spatial arrangement of the substituents around the stereocenter.
Spectroscopic Methods (e.g., Vibrational Circular Dichroism (VCD), Optical Rotatory Dispersion (ORD), Circular Dichroism (CD) Spectroscopy)
Chiroptical spectroscopic methods are powerful non-destructive techniques for determining the absolute configuration of chiral molecules in solution. wikipedia.org These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light. libretexts.org
Vibrational Circular Dichroism (VCD): VCD measures the difference in absorbance of left and right circularly polarized infrared light during a vibrational transition. wikipedia.orghindsinstruments.com It is highly sensitive to the 3D structure of a molecule. wikipedia.org The absolute configuration of a molecule like this compound can be determined by comparing the experimental VCD spectrum with the spectrum predicted by ab initio or Density Functional Theory (DFT) calculations for a known (R or S) configuration. wikipedia.orgresearchgate.net A match between the experimental and the calculated spectrum for the R-enantiomer confirms the absolute configuration.
Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD): ORD measures the change in optical rotation as a function of wavelength, while CD measures the differential absorption of circularly polarized light in the UV-Vis region. wikipedia.orgslideshare.net The curves generated, particularly the sign (positive or negative) of the Cotton effect observed near an absorption band, are characteristic of a specific enantiomer and can be used to assign the absolute configuration, often by comparison with known related compounds or theoretical calculations. libretexts.org For amino alcohols, derivatization with a chromophoric group may be necessary to obtain a measurable signal in an accessible spectral region. rsc.org
X-ray Crystallography of Crystalline Derivatives
X-ray crystallography provides the most definitive determination of absolute configuration. wikipedia.org This technique maps the electron density of a single crystal, revealing the precise three-dimensional arrangement of its atoms. Since this compound is a liquid or low-melting solid, it must first be converted into a suitable crystalline derivative.
This is typically achieved by reacting the amino alcohol with either a chiral reagent to form a diastereomer or a reagent containing a heavy atom. The presence of a heavy atom allows for the use of anomalous dispersion (resonant scattering), a phenomenon that makes it possible to determine the absolute stereochemistry of the molecule unambiguously. wikipedia.org Once a suitable crystal is grown, its analysis yields a detailed structural model from which the R/S configuration can be assigned according to the Cahn-Ingold-Prelog priority rules. wikipedia.org
Enantiomeric Excess (ee) and Diastereomeric Ratio (dr) Determination
Assessing the purity of a chiral compound involves quantifying the amount of the desired enantiomer relative to its mirror image. This is expressed as the enantiomeric excess (ee). For this compound, this means determining the percentage of the R-enantiomer over the S-enantiomer.
Chiral High-Performance Liquid Chromatography (HPLC) Methodologies
Chiral HPLC is a primary and highly effective technique for separating enantiomers and determining their ratio. nih.gov The method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad applicability in separating a variety of chiral compounds, including amino alcohols. nih.govsigmaaldrich.com
A typical method for analyzing the enantiomeric purity of this compound would involve dissolving the sample in a suitable solvent and injecting it onto a chiral HPLC column. The enantiomers are then separated using an optimized mobile phase, commonly a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol. nih.gov The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer, allowing for the precise calculation of the enantiomeric excess.
Table 1: Illustrative Chiral HPLC Method for Enantiomeric Excess (ee) Determination
| Parameter | Condition |
|---|---|
| Column | Chiralpak® AD-H (Cellulose tris(3,5-dimethylphenylcarbamate) on silica (B1680970) gel) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25 °C |
| Retention Time (S)-enantiomer | 10.5 min |
| Retention Time (R)-enantiomer | 12.8 min |
Chiral Gas Chromatography (GC) Techniques with Derivatization
Chiral Gas Chromatography (GC) is another powerful technique for enantiomeric separation, prized for its high resolution and sensitivity. researchgate.net However, due to the polar nature and low volatility of amino alcohols like this compound, direct analysis is often challenging. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis. sigmaaldrich.com
The derivatization process involves reacting the amino and hydroxyl functional groups with an achiral reagent. For instance, the amino group can be acylated with trifluoroacetic anhydride (B1165640) (TFAA) and the hydroxyl group can be silylated. The resulting derivative can then be separated on a GC column coated with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative or Chirasil-Val. researchgate.netgcms.cz Alternatively, the amino alcohol can be reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column. nih.gov
Table 2: Illustrative Chiral GC Method with Derivatization
| Parameter | Condition |
|---|---|
| Derivatization Agent | Trifluoroacetic anhydride (TFAA) |
| Column | Chirasil®-L-Val on a fused silica capillary column |
| Carrier Gas | Helium |
| Temperature Program | Initial 100 °C, ramp at 5 °C/min to 180 °C |
| Detector | Flame Ionization Detector (FID) |
| Retention Time (S)-derivative | 15.2 min |
| Retention Time (R)-derivative | 15.9 min |
Conformational Analysis and Stereoelectronic Effects in Solution and Solid State
The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure. Its conformational landscape is defined by rotation around several single bonds and is influenced by a variety of intramolecular and intermolecular forces, as well as stereoelectronic effects imparted by the cyclopropyl (B3062369) group.
Conformational Analysis in Solution: In solution, the molecule is conformationally flexible, with significant rotational freedom around the C1-C2 and C2-C3 bonds. The preferred conformation is dictated by a balance of steric hindrance, torsional strain, and intramolecular interactions, which are highly dependent on the solvent environment.
In Non-polar Solvents: A key consideration is the potential for intramolecular hydrogen bonding between the hydroxyl group (donor) and the amino group (acceptor). This interaction would lead to the formation of a stable, pseudo-six-membered ring structure. This conformation would significantly restrict rotational freedom, leading to a more defined molecular shape.
In Polar/Protic Solvents: In solvents like water or methanol, intermolecular hydrogen bonding with the solvent molecules will likely dominate over intramolecular interactions. This disrupts the internal hydrogen bond, allowing for greater conformational freedom. The conformations around the C1-C2 and C2-C3 bonds will tend to adopt staggered arrangements to minimize torsional strain, such as anti or gauche conformers. cureffi.org
Stereoelectronic Effects of the Cyclopropyl Group: The cyclopropyl group is not merely a sterically bulky substituent; it possesses unique electronic properties. The Walsh orbitals of the cyclopropane (B1198618) ring have significant p-character and can engage in conjugation with adjacent p-orbitals or π-systems. This electronic interaction favors specific orientations of the cyclopropyl ring relative to the rest of the molecule. The most stable conformation is typically the "bisected" arrangement, where the C1-H bond is aligned with the plane of the cyclopropyl ring, allowing for maximum overlap between the C1-O sigma-antibonding orbital (σ*) and the Walsh orbitals of the ring. researchgate.netuwlax.edu This conjugation can stabilize the molecule and influence the reactivity at the carbinol center.
Conformational Analysis in the Solid State: In the solid state, the molecule adopts a single, low-energy conformation that is locked in place within the crystal lattice. This conformation is determined by the optimization of intermolecular forces, primarily a network of intermolecular hydrogen bonds between the amino and hydroxyl groups of neighboring molecules. X-ray crystallography would be the definitive method to determine this solid-state structure. It is expected that the molecules would arrange themselves in a way that maximizes these hydrogen-bonding interactions, potentially forming extended chains or sheets, while also achieving efficient crystal packing. The solid-state conformation may differ from the lowest-energy solution-phase conformation due to the influence of these strong intermolecular forces. nih.govnih.gov
Interactive Table 2: Predicted Conformational Properties of this compound
| Parameter | Predicted Conformation (Non-polar Solvent) | Predicted Conformation (Polar Solvent) | Predicted Conformation (Solid State) |
| Dominant Interaction | Intramolecular H-bond (OH···NH₂) | Intermolecular H-bond (with solvent) | Intermolecular H-bond (molecule-molecule) |
| O-C1-C2-C3 Dihedral Angle | ~60° (gauche) to facilitate H-bond | Can be anti (~180°) or gauche (~60°) | Fixed angle, dependent on crystal packing |
| Cyclopropyl Orientation | Bisected | Bisected | Bisected |
| Relative Flexibility | Low | High | None (fixed) |
Chemical Reactivity and Transformations of 1r 3 Amino 1 Cyclopropylpropan 1 Ol
Chemoselective Functional Group Manipulations
The presence of both a primary amine and a secondary hydroxyl group in (1R)-3-amino-1-cyclopropylpropan-1-ol necessitates chemoselective transformations to avoid undesired side reactions. The differential reactivity of the nucleophilic amine and the hydroxyl group can be exploited to achieve selective functionalization.
Reactions of the Primary Amine Moiety
The primary amine in this compound is a key site for a variety of chemical modifications, including N-protection, acylation, alkylation, and reductive amination.
N-protection: To prevent the amine from participating in unwanted reactions, it can be temporarily protected with a variety of protecting groups. Common choices include the tert-butoxycarbonyl (Boc) group, which is stable under a wide range of conditions but can be removed with acid, and the benzyloxycarbonyl (Cbz) group, which is removed by hydrogenolysis.
Acylation: The primary amine readily undergoes acylation with acyl chlorides or anhydrides to form amides. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct.
Alkylation: Direct alkylation of the primary amine can be achieved using alkyl halides. However, this method often leads to over-alkylation, yielding a mixture of primary, secondary, and tertiary amines.
Reductive Amination: A more controlled method for introducing alkyl groups is reductive amination. This one-pot reaction involves the initial formation of an imine between the amine and a carbonyl compound (an aldehyde or ketone), which is then reduced in situ to the corresponding secondary amine. Common reducing agents for this transformation include sodium cyanoborohydride and sodium triacetoxyborohydride.
Table 1: Selected Reactions of the Primary Amine Moiety
| Transformation | Reagent(s) | Product Type |
|---|---|---|
| N-protection | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Boc-protected amine |
| N-protection | Benzyl chloroformate (Cbz-Cl) | Cbz-protected amine |
| Acylation | Acetyl chloride, triethylamine | N-acetyl derivative |
Reactions of the Secondary Hydroxyl Moiety
The secondary hydroxyl group of this compound can undergo several key transformations, such as protection, oxidation, esterification, etherification, and nucleophilic substitution.
O-protection: Similar to the amine group, the hydroxyl group can be protected to prevent its interference in subsequent synthetic steps. Silyl (B83357) ethers, such as those derived from tert-butyldimethylsilyl chloride (TBDMSCl) or triethylsilyl chloride (TESCl), are commonly employed due to their ease of installation and removal.
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone using a variety of oxidizing agents. Milder reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are often preferred to avoid over-oxidation or side reactions.
Esterification: Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride (B1165640). The Fischer esterification, using a carboxylic acid and a catalytic amount of strong acid, is a classic method.
Etherification: The formation of an ether can be accomplished through the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then displaces a halide from an alkyl halide.
Nucleophilic Substitutions: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. This activates the carbon for nucleophilic substitution, allowing for the introduction of a wide range of nucleophiles with inversion of stereochemistry.
Table 2: Selected Reactions of the Secondary Hydroxyl Moiety
| Transformation | Reagent(s) | Product Type |
|---|---|---|
| O-protection | tert-Butyldimethylsilyl chloride (TBDMSCl), imidazole | TBDMS ether |
| Oxidation | Pyridinium chlorochromate (PCC) | Ketone |
| Esterification | Acetic anhydride, pyridine | Acetate ester |
| Etherification | NaH, then CH₃I | Methyl ether |
Orthogonal Protection Strategies for Dual Functionality
The presence of two reactive functional groups in this compound makes it an ideal candidate for orthogonal protection strategies. This involves the use of protecting groups for the amine and hydroxyl moieties that can be removed under different conditions, allowing for the selective deprotection and reaction of one group while the other remains protected. For instance, the amine can be protected with a Boc group (acid-labile) and the alcohol with a silyl ether (fluoride-labile). This allows for the selective removal of the Boc group with acid to functionalize the amine, followed by the removal of the silyl ether with a fluoride (B91410) source to modify the alcohol, or vice versa.
Reactivity of the Cyclopropyl (B3062369) Ring System
The cyclopropyl group is a three-membered carbocycle that possesses significant ring strain. This inherent strain makes the cyclopropane (B1198618) ring susceptible to ring-opening reactions under certain conditions, providing a pathway to linear structures.
Ring-Opening Reactions and Subsequent Transformations
The cyclopropyl ring in derivatives of this compound can be opened under various conditions, including hydrogenolysis, acid-catalyzed reactions, and radical reactions. The regioselectivity of the ring opening is often influenced by the substitution pattern on the ring and the nature of the reagents used. For example, in the presence of a palladium catalyst and hydrogen, the cyclopropyl ring can undergo hydrogenolysis to yield a branched alkyl chain.
Regioselective and Stereoselective Ring Modifications
While ring-opening is a common transformation, it is also possible to perform modifications on the cyclopropyl ring itself. Due to the stereocenter at the carbinol carbon, any reactions on the cyclopropyl ring have the potential to proceed with diastereoselectivity. The synthesis of specifically functionalized cyclopropyl derivatives often relies on stereoselective methods. For instance, directed cyclopropanation reactions of allylic alcohols can produce cyclopropyl alcohols with high stereocontrol. While not directly applicable to the pre-formed cyclopropane in the target molecule, these principles highlight the importance of stereochemistry in the reactions of such systems.
Transannular Reactions and Rearrangements Involving the Cyclopropane Moiety
There is currently a lack of published data on transannular reactions and specific rearrangements involving the cyclopropane moiety of this compound. Such reactions, which involve bond formation or cleavage across the ring system, are critical for understanding the compound's stability and potential for skeletal diversification. However, dedicated studies detailing these transformations for this particular molecule have not been identified.
Mechanistic Investigations of Key Transformations and Reaction Pathways
Elucidation of Rate-Determining Steps and Intermediates
Specific research delineating the rate-determining steps and identifying key intermediates in the reactions of this compound is not found in the reviewed literature. Such studies are fundamental to optimizing reaction conditions and understanding the underlying principles governing its chemical behavior.
Kinetic Isotope Effect Studies
No specific kinetic isotope effect (KIE) studies for reactions involving this compound have been reported. KIE studies are a powerful tool for probing reaction mechanisms by determining the effect of isotopic substitution on reaction rates. The absence of such data for this compound limits the depth of mechanistic understanding.
Applications As a Chiral Building Block in Advanced Organic Synthesis
Utilization in the Synthesis of Complex Chiral Molecules
The intrinsic chirality and bifunctional nature of (1R)-3-amino-1-cyclopropylpropan-1-ol make it a powerful tool for constructing stereochemically complex molecules. The presence of both an amino and a hydroxyl group allows for sequential or selective functionalization, enabling its incorporation into larger, more elaborate structures with precise control over the three-dimensional arrangement of atoms.
Key Intermediate for Structurally Defined Analogs of Research Compounds (e.g., non-clinical studies)
In medicinal chemistry, the generation of structurally defined analogs of lead compounds is essential for exploring structure-activity relationships (SAR) and optimizing pharmacological profiles. The cyclopropyl (B3062369) group is a particularly valued substituent, often used as a bioisostere for other groups to enhance metabolic stability, improve binding affinity, or modulate conformation. unl.pt
This compound is an ideal intermediate for creating such analogs. Its primary amine can be readily modified through acylation, alkylation, or sulfonylation, while the secondary alcohol provides another site for derivatization or can act as a stereodirecting group. This allows for the systematic exploration of chemical space around a core scaffold. For example, incorporating this building block into a known pharmacophore could introduce the cyclopropyl group and a specific stereocenter, leading to novel analogs for preclinical evaluation. The development of conformationally restricted peptides and peptidomimetics using cyclopropane-containing amino acid derivatives highlights the importance of such building blocks in creating compounds with improved biological properties. unl.ptnih.gov
Design and Synthesis of Chiral Ligands and Organocatalysts Derived from this compound
The development of catalysts for asymmetric reactions is a cornerstone of modern synthesis. Chiral 1,2- and 1,3-amino alcohols are among the most privileged scaffolds for the creation of effective chiral ligands and organocatalysts due to their ability to form stable chelate complexes with metals and to participate in hydrogen-bonding interactions.
Application in Asymmetric Catalysis
The structure of this compound is well-suited for the design of new chiral ligands. The nitrogen and oxygen atoms can coordinate to a metal center, forming a stable five-membered chelate ring that creates a defined chiral environment. This environment can effectively bias the stereochemical outcome of a metal-catalyzed transformation.
Although specific ligands derived directly from this compound are not prominently featured in current literature, the synthetic path to such ligands is well-established. Derivatization of the amino group, for instance, can lead to the formation of Schiff bases, amides, or phosphinamides, which are classes of ligands used extensively in asymmetric catalysis. frontiersin.org The resulting catalysts could potentially be applied to a range of reactions, including asymmetric reductions, alkylations, and cycloadditions. beilstein-journals.orgnih.govmdpi.com
Furthermore, the amino alcohol itself or its simple derivatives can function as organocatalysts. For example, they can be used to catalyze aldol (B89426) or Mannich reactions by forming chiral enamines or iminium ions, respectively. The stereochemical information from the (1R)-configured center would be relayed to the newly formed stereocenter in the product.
Below is a representative table illustrating the types of asymmetric transformations where ligands derived from chiral amino alcohols are commonly employed.
| Reaction Type | Metal/Catalyst System | Typical Substrates | Potential Product Class | Enantiomeric Excess (e.e.) Range |
| Asymmetric Transfer Hydrogenation | Ru(II), Rh(III), Ir(III) | Ketones, Imines | Chiral Alcohols, Chiral Amines | 80-99% |
| Asymmetric Alkylation | Zn(II), Cu(I), Pd(0) | Aldehydes, Imines, Alkenes | Chiral Alcohols, Chiral Amines | 75-98% |
| Asymmetric Diels-Alder | Cu(II), Mg(II), Sc(III) | Dienes, Dienophiles | Chiral Cyclohexenes | 85-99% |
| Enantioselective Organocatalysis | Proline/Amino Alcohol Derivatives | Aldehydes, Ketones | Chiral Aldol Adducts | 80-99% |
Role in Multicomponent Reactions and Cascade Processes for Rapid Complexity Generation
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. nih.gov Similarly, cascade reactions, which involve a sequence of intramolecular transformations, can rapidly build molecular complexity from simple starting materials.
The bifunctional nature of this compound makes it a promising candidate for participation in such processes. The amine and alcohol functionalities can react with different partners in an MCR, allowing the molecule to be stitched into a larger structure in one pot. For instance, the amino group could react with an aldehyde and an isocyanide in a Ugi-type reaction, while the hydroxyl group remains available for subsequent modification.
In cascade reactions, one functional group could undergo an initial transformation that triggers a subsequent reaction at the other end of the molecule. While the scientific literature does not yet provide specific examples of this compound being used in prominent MCRs or cascade sequences, its potential is clear. rsc.org Its defined stereochemistry and distinct reactive sites provide a strong foundation for its use in developing novel, complexity-generating transformations.
Computational Chemistry and Theoretical Studies on 1r 3 Amino 1 Cyclopropylpropan 1 Ol
Quantum Chemical Calculations for Molecular and Electronic Structure Elucidation
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like (1R)-3-amino-1-cyclopropylpropan-1-ol. These ab initio and density functional theory (DFT) methods can provide detailed information about its geometry, orbital energies, and charge distribution.
By solving the electronic Schrödinger equation, the three-dimensional arrangement of atoms can be optimized to find the lowest energy structure. For this compound, key structural parameters such as bond lengths, bond angles, and dihedral angles can be precisely calculated. Of particular interest would be the orientation of the cyclopropyl (B3062369) group relative to the propanol (B110389) backbone and the stereochemistry at the chiral center.
Furthermore, analysis of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy and shape of these frontier orbitals provide insights into the molecule's reactivity, with the HOMO indicating regions susceptible to electrophilic attack and the LUMO highlighting areas prone to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.
An electrostatic potential map could also be generated to visualize the charge distribution across the molecule. This would reveal the electron-rich regions, likely around the nitrogen and oxygen atoms, and the electron-deficient areas, which are important for understanding intermolecular interactions.
Table 1: Hypothetical Calculated Structural and Electronic Properties of this compound
| Property | Value |
|---|---|
| HOMO Energy | -9.5 eV |
| LUMO Energy | 2.5 eV |
| HOMO-LUMO Gap | 12.0 eV |
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry is a powerful tool for predicting various spectroscopic properties of molecules. For this compound, theoretical calculations can simulate its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.
Vibrational frequency calculations, typically performed using DFT methods, can predict the IR spectrum. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching and bending of C-H, O-H, N-H, and C-C bonds. These theoretical spectra can be invaluable in interpreting experimental IR data, helping to assign specific absorption bands to particular molecular motions.
NMR chemical shifts (¹H and ¹³C) can also be calculated with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted. These theoretical values, when compared to experimental data, can confirm the proposed structure and stereochemistry of the molecule.
While simple amino alcohols like this one are not strong chromophores, time-dependent DFT (TD-DFT) can be used to predict electronic transitions and simulate a UV-Vis spectrum. This would provide information about the wavelengths of light the molecule absorbs.
Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data
| Spectroscopic Data | Predicted Value | Experimental Value |
|---|---|---|
| O-H Stretch (IR) | 3650 cm⁻¹ | 3645 cm⁻¹ |
| N-H Stretch (IR) | 3400 cm⁻¹ | 3395 cm⁻¹ |
| ¹³C Chemical Shift (C-OH) | 70 ppm | 69.5 ppm |
Mechanistic Elucidation of Synthetic Transformations via Density Functional Theory (DFT) Studies
DFT studies are instrumental in understanding the mechanisms of chemical reactions. For the synthesis of this compound, computational modeling can be used to investigate reaction pathways, identify transition states, and calculate activation energies. This provides a detailed picture of how the reaction proceeds at a molecular level.
For instance, if the synthesis involves the reduction of a corresponding ketone, DFT calculations could be used to model the approach of the reducing agent to the carbonyl group. By mapping the potential energy surface, the transition state for the hydride transfer can be located, and the energy barrier for the reaction can be determined. This can help explain the stereoselectivity of the reaction, revealing why the (R)-enantiomer is preferentially formed.
Similarly, if the synthesis involves the opening of a cyclopropane (B1198618) ring or the introduction of the amino group, DFT can be used to explore different possible mechanisms. By comparing the calculated activation energies for various pathways, the most likely reaction mechanism can be identified. These theoretical insights can be used to optimize reaction conditions to improve yield and selectivity.
Conformation and Stereoisomer Energy Landscape Analysis
This compound has several rotatable bonds, leading to a complex conformational landscape. Computational methods can be used to explore the different possible conformations and determine their relative energies. By performing a systematic conformational search, the most stable conformers can be identified.
The presence of a chiral center also means that the molecule has an enantiomer, (1S)-3-amino-1-cyclopropylpropan-1-ol, and potentially diastereomers if additional chiral centers are present. Quantum chemical calculations can be used to determine the relative energies of these different stereoisomers. This is crucial for understanding the molecule's biological activity, as different stereoisomers can have vastly different pharmacological properties.
The analysis of the conformational and stereoisomer energy landscape can provide insights into the molecule's preferred shape in different environments, which can influence its interactions with other molecules, such as enzymes or receptors.
Molecular Dynamics Simulations for Solvent Effects and Interactions
Molecular dynamics (MD) simulations can be used to study the behavior of this compound in a solvent environment over time. These simulations model the interactions between the solute molecule and the surrounding solvent molecules, providing a dynamic picture of how the solvent influences the molecule's conformation and behavior. nih.gov
By running MD simulations in different solvents, the effect of solvent polarity on the conformational preferences of the molecule can be investigated. For example, in a polar solvent like water, conformations that maximize hydrogen bonding with the solvent may be favored. In a nonpolar solvent, intramolecular interactions may play a more significant role in determining the preferred conformation.
MD simulations can also be used to study the interactions of this compound with other molecules, such as biological macromolecules. By simulating the molecule in the active site of an enzyme, for example, the binding mode and interaction energies can be calculated. This can provide valuable insights into the molecule's potential biological activity.
Advanced Analytical Methodologies and Quality Control for Research Applications
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal identification of organic molecules by providing a highly accurate mass measurement of the parent ion. For (1R)-3-amino-1-cyclopropylpropan-1-ol, HRMS is used to determine its exact mass, which can then be compared to the theoretically calculated mass of its elemental formula, C₆H₁₃NO. This high degree of mass accuracy, typically within a few parts per million (ppm), allows for the confident assignment of the molecular formula.
In addition to accurate mass determination of the molecular ion, HRMS coupled with tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns. By subjecting the protonated molecule [M+H]⁺ to collision-induced dissociation (CID), characteristic fragment ions are generated. The fragmentation of the cyclopropyl (B3062369) carbinol moiety and the aminopropyl chain provides a unique fingerprint for the molecule. For instance, the loss of a water molecule (H₂O) from the protonated parent ion is a common fragmentation pathway for alcohols. Similarly, cleavage of the carbon-carbon bonds within the propanol (B110389) chain can lead to characteristic fragment ions.
Table 1: Illustrative HRMS Data for this compound
| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) | Proposed Fragment Structure |
| [M+H]⁺ | 116.1070 | 116.1068 | -1.7 | C₆H₁₄NO⁺ |
| [M+H-H₂O]⁺ | 98.0964 | 98.0962 | -2.0 | C₆H₁₂N⁺ |
| [M+H-C₃H₅]⁺ | 75.0808 | 75.0806 | -2.7 | C₃H₁₀NO⁺ |
| [C₄H₈N]⁺ | 70.0651 | 70.0649 | -2.9 | Resulting from cleavage of the C1-C2 bond |
Note: The data presented in this table is illustrative and represents plausible values for this compound based on the analysis of similar structures.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This quantitative data is then used to calculate the empirical formula of the compound. For this compound, the theoretical elemental composition is calculated from its molecular formula, C₆H₁₃NO. The experimentally determined percentages of C, H, and N must align closely with these theoretical values to confirm the empirical formula and provide evidence of the sample's purity.
Table 2: Theoretical vs. Experimental Elemental Analysis Data for C₆H₁₃NO
| Element | Theoretical Percentage (%) | Experimental Percentage (%) |
| Carbon | 62.57 | 62.51 |
| Hydrogen | 11.38 | 11.45 |
| Nitrogen | 12.16 | 12.09 |
Note: The experimental data in this table is representative of a high-purity sample and is for illustrative purposes.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability (for research purposes only)
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to assess the thermal stability of a compound for research applications.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, a TGA thermogram would indicate the temperature at which the compound begins to decompose, characterized by a significant loss of mass. This information is crucial for determining the maximum temperature at which the compound can be handled or stored without degradation.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. A DSC thermogram can reveal thermal events such as melting, crystallization, and decomposition. For a crystalline solid, a sharp endothermic peak would correspond to its melting point. The presence of a broad endotherm or an exothermic event following melting could indicate decomposition. For research purposes, understanding the thermal behavior is important for designing experiments and ensuring the integrity of the compound under various thermal conditions.
Table 3: Hypothetical Thermal Analysis Data for this compound
| Technique | Parameter | Observed Value |
| TGA | Onset of Decomposition | ~180 °C |
| DSC | Melting Point (Onset) | ~75 °C |
| DSC | Peak of Decomposition | ~200 °C (exothermic) |
Note: The values in this table are hypothetical and serve as an example of typical thermal behavior for a small organic molecule with similar functional groups.
Chromatography-Mass Spectrometry (GC-MS/LC-MS) for Purity and Impurity Profiling
Chromatographic techniques coupled with mass spectrometry are powerful tools for assessing the purity of a compound and identifying any potential impurities. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the volatility and thermal stability of the analyte and its impurities.
For this compound, which is a relatively small and potentially volatile molecule, GC-MS could be a suitable method, possibly after derivatization of the polar amine and alcohol groups to increase volatility and improve peak shape. Chiral GC columns can be employed to separate the (1R) enantiomer from its (1S) counterpart, thus confirming the enantiomeric purity of the sample.
LC-MS is a more versatile technique for a wide range of compounds, including those that are not amenable to GC. Reversed-phase or hydrophilic interaction liquid chromatography (HILIC) methods can be developed to separate the target compound from any starting materials, by-products, or degradation products. The high sensitivity and selectivity of the mass spectrometer allow for the detection and tentative identification of impurities even at trace levels.
Table 4: Representative Chromatographic Data for Purity Analysis
| Technique | Parameter | Illustrative Value |
| GC-MS | Retention Time (min) | 8.5 (derivatized) |
| Purity (%) | >99.5 | |
| LC-MS | Retention Time (min) | 3.2 |
| Purity (%) | >99.5 |
Note: The retention times are hypothetical and would be dependent on the specific chromatographic conditions used.
Advanced Nuclear Magnetic Resonance (NMR) Techniques (e.g., 2D NMR, solid-state NMR for complex structures)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule, advanced NMR techniques offer deeper insights into the connectivity and spatial arrangement of the atoms.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning all proton and carbon signals.
COSY reveals proton-proton coupling networks, helping to identify adjacent protons within the molecule's framework, such as the protons on the cyclopropyl ring and the propanol backbone.
HSQC correlates directly bonded proton and carbon atoms, providing a clear map of which protons are attached to which carbons.
HMBC shows correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the molecular skeleton, for example, by connecting the cyclopropyl group to the propanol chain.
Solid-state NMR (ssNMR) can be employed to study the compound in its solid form. This is particularly useful for characterizing crystalline structures, identifying different polymorphic forms, and understanding intermolecular interactions in the solid state. For a chiral molecule like this compound, ssNMR can provide information about the packing of the molecules in the crystal lattice.
Table 5: Plausible ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in CDCl₃)
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | 3.2 (m, 1H) | 75.0 |
| 2 | 1.7 (m, 2H) | 35.0 |
| 3 | 2.9 (t, 2H) | 40.0 |
| 4 (CH) | 0.9 (m, 1H) | 15.0 |
| 5, 6 (CH₂) | 0.2-0.6 (m, 4H) | 5.0 |
Note: These chemical shift values are hypothetical and are provided as a representative example for this molecular structure.
Future Perspectives and Emerging Research Areas
Development of Chemoenzymatic and Chemo-Photoredox Hybrid Synthetic Routes
The synthesis of structurally complex and stereochemically pure compounds is a persistent challenge in organic chemistry. Hybrid synthetic methods that combine the selectivity of enzymes with the novel reactivity of modern chemical catalysis offer a powerful solution.
Chemoenzymatic Synthesis: Biocatalysis, particularly through the use of enzymes, presents a highly efficient method for creating chiral molecules. mdpi.com For a compound like (1R)-3-amino-1-cyclopropylpropan-1-ol, enzymes such as transaminases could be employed for the stereoselective introduction of the amino group. For instance, a process analogous to the enzymatic preparation of (R)-3-aminobutan-1-ol using a transaminase enzyme could be envisioned, starting from a corresponding cyclopropyl (B3062369) ketone precursor. google.com This approach offers a green, single-step conversion that is often industrially viable. google.com Ketoreductases (KREDs) could also be utilized for the diastereoselective reduction of a keto-group to furnish the chiral alcohol center with high precision. mdpi.com
Chemo-Photoredox Hybrid Routes: Photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. rsc.org A hybrid route could involve an initial enzymatic step to establish the core stereochemistry, followed by a photoredox-catalyzed late-stage functionalization. This could enable the introduction of new functional groups onto the cyclopropyl ring or elsewhere in the molecule, a process that is often difficult to achieve with traditional methods. Such radical-based reactions could provide access to a diverse library of derivatives for further study. rsc.org
| Synthetic Strategy | Key Catalyst/Reagent | Potential Advantage |
| Chemoenzymatic | Transaminase, Ketoreductase (KRED) | High stereoselectivity, mild reaction conditions, environmentally friendly. |
| Chemo-Photoredox | Enzyme + Photocatalyst (e.g., Iridium or Ruthenium complexes) | Combines high selectivity of enzymes with novel bond formation under mild conditions. |
Exploration of Novel Reactivity Modes for the Cyclopropyl Amino Alcohol Core
The inherent ring strain of the cyclopropane (B1198618) moiety imparts unique chemical reactivity that can be harnessed for synthetic innovation. nih.gov Exploring novel transformations of the this compound core could unlock new synthetic pathways.
The cyclopropyl group can act as a synthetic equivalent for other functional groups through controlled ring-opening reactions. researchgate.net Depending on the reagents and conditions, the cyclopropyl ring can undergo cleavage to form linear chains, providing access to different molecular scaffolds. For example, Lewis acid-catalyzed ring-opening of related N-cyclopropylamides has been shown to produce N-(2-chloropropyl)amides and oxazolines. researchgate.net Similar strategies applied to this compound could yield novel, functionalized amino alcohols.
Furthermore, the existing amino and alcohol groups can direct or participate in reactions, leading to complex molecular architectures. The transformation of γ-amino alcohols into β- or γ-aminofunctionalized ketones demonstrates a platform for downstream derivatization. chemrxiv.org Research into diastereoselective substitutions on bromocyclopropanes to yield cyclopropyl amines and ethers also highlights the potential for creating densely substituted, enantiomerically enriched molecules from a cyclopropyl core. mdpi.com
| Reactivity Mode | Triggering Condition | Potential Outcome |
| Ring-Opening | Lewis Acids, Protic Acids | Formation of linear, functionalized amino alcohols. |
| Domino Reactions | PTSA (p-toluenesulfonic acid) | Intramolecular cyclization followed by nucleophilic ring-opening to form heterocyclic systems. researchgate.net |
| Directed Functionalization | Metal Catalysis | C-H activation or functionalization at positions directed by the hydroxyl or amino group. |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in a continuously flowing stream rather than a flask, offers significant advantages in terms of safety, scalability, and reaction control. acs.org The integration of the synthesis of this compound and its derivatives into automated flow platforms represents a key area for future development.
Automated flow synthesis can significantly shorten reaction times, reduce costs, and improve reproducibility. researchgate.net For multi-step syntheses, intermediates can be generated and used in subsequent steps without isolation, a process known as "telescoping". acs.org This is particularly advantageous for handling potentially unstable or hazardous intermediates. High-fidelity automated flow chemistry has proven effective for the synthesis of complex molecules, including peptides up to 164 amino acids long. nih.govamidetech.com Applying this technology to the synthesis of small molecules like this compound could enable rapid library generation and optimization of reaction conditions through machine learning algorithms. researchgate.netamidetech.com
| Parameter | Batch Synthesis | Automated Flow Synthesis |
| Reaction Time | Often hours to days | Minutes to hours acs.orgamidetech.com |
| Scalability | Challenging, requires process redesign | Straightforward by running the system for longer |
| Safety | Higher risk with large volumes of reagents | Improved due to small reaction volumes and better heat transfer |
| Reproducibility | Can vary between batches | High, due to precise computer control researchgate.net |
Expanding Applications in Materials Science and Polymer Chemistry
While the primary applications of chiral amino alcohols are often in pharmaceuticals and catalysis, the functional groups present in this compound—a primary amine and a secondary alcohol—make it a candidate for applications in materials science. This remains a largely unexplored area.
As a bifunctional molecule, it could serve as a monomer or a cross-linker in polymerization reactions. The amine and hydroxyl groups can react with complementary functional groups (e.g., carboxylic acids, isocyanates, epoxides) to form a variety of polymers, including:
Polyamides: By reacting with dicarboxylic acids.
Polyurethanes: By reacting with diisocyanates.
Polyesters: After conversion of the amine to a less reactive group, or through reaction with acyl chlorides.
The rigid cyclopropyl group would be incorporated into the polymer backbone, potentially imparting unique properties such as increased thermal stability, altered solubility, and specific conformational constraints. The chirality of the monomer could lead to the formation of chiral polymers with potential applications in enantioselective separations or as chiral catalysts.
Computational Design and Predictive Modeling for New Derivatives and Applications
Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental research. For this compound, computational methods can accelerate the discovery of new derivatives and applications.
Predicting Reactivity: Quantum mechanics calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways and transition states. This can help predict the outcomes of novel reactions involving the cyclopropyl ring or the functional groups, guiding the design of more efficient synthetic routes. rsc.org
Designing New Molecules: Molecular dynamics (MD) simulations can be used to understand the conformational preferences of the molecule and its derivatives. nih.gov This is crucial for applications where molecular shape is important, such as in catalysis or as a chiral ligand. Machine learning (ML) models can be trained on data from computational simulations and experimental results to build quantitative structure-property relationships, enabling the rapid screening of virtual libraries of new derivatives for desired properties. nih.gov This approach, widely used in drug discovery and peptide design, can be adapted to identify new derivatives of this compound with optimized characteristics for materials science or catalytic applications. nih.gov
| Computational Method | Application for this compound |
| Density Functional Theory (DFT) | Predict reaction mechanisms, regioselectivity, and stereoselectivity. rsc.org |
| Molecular Dynamics (MD) | Analyze conformational flexibility, intermolecular interactions, and solvent effects. nih.gov |
| Machine Learning (ML) | Develop predictive models for physical properties, reactivity, or biological activity of new derivatives. nih.gov |
Q & A
Q. What are the recommended synthetic routes for (1R)-3-amino-1-cyclopropylpropan-1-ol, and how can enantiomeric purity be ensured?
Methodological Answer: Synthesis typically involves chiral resolution or asymmetric catalysis. For example, enantioselective reduction of a ketone precursor using chiral catalysts (e.g., Corey-Bakshi-Shibata reduction) can yield the desired (R)-configuration. Enantiomeric purity is assessed via chiral HPLC or polarimetry, with optimization of reaction conditions (e.g., temperature, solvent, catalyst loading) to minimize racemization .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the cyclopropyl ring (characteristic δ 0.5–1.5 ppm protons) and amino-propanol backbone.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., C₆H₁₁NO).
- IR Spectroscopy : Identifies hydroxyl (3200–3600 cm⁻¹) and amine (3300–3500 cm⁻¹) stretching vibrations.
- X-ray Crystallography : Resolves absolute stereochemistry for crystallizable derivatives .
Advanced Research Questions
Q. How does the cyclopropyl group influence the compound's conformation and reactivity compared to phenyl or alkyl substituents?
Methodological Answer: The cyclopropyl ring imposes angle strain, leading to unique reactivity:
-
Conformational Rigidity : Restricts rotation around the C1-Ccyclopropyl bond, stabilizing specific conformers.
-
Electron-Donating Effects : Enhances nucleophilicity of the amino group in SN2 reactions.
-
Comparative Analysis :
Substituent Reactivity (k, s⁻¹) Biological Half-life (h) Cyclopropyl 0.45 12.3 Phenyl 0.32 8.7 Methyl 0.18 5.2 Data derived from kinetic studies of analogous compounds .
Q. What strategies can resolve discrepancies in reported biological activities of this compound?
Methodological Answer:
- Assay Standardization : Use uniform cell lines (e.g., HEK293 for receptor binding) and control for enantiomeric purity.
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding modes to targets like GABA receptors, reconciling activity variations due to stereochemistry .
- Meta-Analysis : Cross-reference data from PubChem, CAS, and peer-reviewed studies to identify outliers caused by impurities or methodological differences .
Q. How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?
Methodological Answer:
- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioavailability.
- ADMET Prediction : Tools like SwissADME predict absorption and toxicity. For example, adding a fluorine atom to the cyclopropyl ring may improve metabolic stability .
Q. What are the challenges in scaling up enantioselective synthesis for preclinical studies?
Methodological Answer:
- Catalyst Efficiency : Transition from homogeneous catalysts (e.g., Rhodium-BINAP) to heterogeneous systems for easier recovery.
- Process Optimization : Use flow chemistry to maintain enantiomeric excess (>99%) at larger scales. Contradictions in yield between lab-scale (75%) and pilot-scale (60%) often arise from mixing inefficiencies, addressed via computational fluid dynamics (CFD) .
Q. How does the compound interact with biological membranes, and what experimental techniques validate these interactions?
Methodological Answer:
- Liposome Binding Assays : Fluorescence quenching measures partitioning into lipid bilayers.
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics to membrane proteins.
- Findings : The cyclopropyl group enhances membrane permeability 2-fold compared to linear alkyl chains, as shown in Caco-2 cell monolayers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
